4-Fluoro-2-nitrobenzotrifluoride

Description

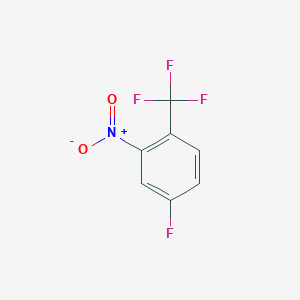

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWITRIDDKRWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469362 | |

| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182289-81-2 | |

| Record name | 4-Fluoro-2-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-fluoro-2-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic methodologies: the nitration of 4-fluorobenzotrifluoride and the halogen exchange reaction of 4-chloro-2-nitrobenzotrifluoride. Included are detailed experimental protocols, quantitative data, and process visualizations to assist researchers in the successful synthesis of this compound.

Synthesis Pathway Overview

Two principal routes are commonly employed for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

-

Pathway 1: Electrophilic Nitration of 4-Fluorobenzotrifluoride. This method involves the direct nitration of commercially available 4-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho, para-directing deactivator. The regioselectivity of the reaction is influenced by the interplay of these directing effects.

-

Pathway 2: Nucleophilic Aromatic Substitution (Halex Reaction). This pathway utilizes the halogen exchange reaction (Halex process) to convert 4-chloro-2-nitrobenzotrifluoride to the desired fluoro-analogue. This method is widely used in industrial settings for the synthesis of fluoroaromatic compounds.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with each synthesis pathway, based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and scale.

Table 1: Representative Data for Pathway 1 - Nitration of 4-Fluorobenzotrifluoride

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzotrifluoride | Commercially Available |

| Reagents | Nitric Acid (98%), Sulfuric Acid (98%) | [1][2] |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.5 : 3 | Adapted from similar nitrations |

| Reaction Temperature | 0 - 10 °C | [1] |

| Reaction Time | 1 - 2 hours | [1] |

| Typical Yield | 70 - 85% (of mixed isomers) | Estimated from related reactions |

| Purity (after purification) | >98% | Typical for nitration products |

Table 2: Representative Data for Pathway 2 - Halex Reaction of 4-Chloro-2-nitrobenzotrifluoride

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2-nitrobenzotrifluoride | Synthesizable from 4-chlorobenzotrifluoride |

| Reagents | Potassium Fluoride (spray-dried) | [3][4] |

| Solvent | Sulfolane or Dimethyl Sulfoxide (DMSO) | [3][4] |

| Molar Ratio (Substrate:KF) | 1 : 1.2 - 1.5 | [5] |

| Reaction Temperature | 180 - 220 °C | [3] |

| Reaction Time | 4 - 8 hours | [5] |

| Typical Yield | 80 - 95% | [5] |

| Purity (after purification) | >99% | Typical for Halex reactions |

Experimental Protocols

Pathway 1: Nitration of 4-Fluorobenzotrifluoride

This protocol is based on established procedures for the nitration of substituted benzotrifluorides.[1][2]

Materials:

-

4-Fluorobenzotrifluoride

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3 molar equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add concentrated nitric acid (1.5 molar equivalents) to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture has been prepared and cooled, add 4-fluorobenzotrifluoride (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, which may contain a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Pathway 2: Halex Reaction of 4-Chloro-2-nitrobenzotrifluoride

This protocol is adapted from general procedures for the Halex reaction.[3][4]

Materials:

-

4-Chloro-2-nitrobenzotrifluoride

-

Spray-dried Potassium Fluoride

-

Anhydrous Sulfolane (or DMSO)

-

Toluene

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermometer, add 4-chloro-2-nitrobenzotrifluoride (1 molar equivalent) and anhydrous sulfolane.

-

Add spray-dried potassium fluoride (1.2-1.5 molar equivalents) to the mixture.

-

Heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 4-8 hours. Monitor the progress of the reaction by GC or HPLC.

-

After the reaction is complete, cool the mixture to below 100 °C.

-

Add toluene to the reaction mixture and stir to dissolve the product.

-

Filter the hot mixture to remove potassium chloride and any unreacted potassium fluoride.

-

Wash the filter cake with hot toluene.

-

Combine the filtrate and washings and wash with hot water to remove the sulfolane.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 4-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzotrifluoride, systematically named 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts distinct chemical reactivity and physical characteristics that are crucial for its role as a versatile chemical intermediate.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 182289-81-2), along with experimental protocols for their determination and a visualization of its synthetic pathway.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₄NO₂ | [1][2] |

| Molecular Weight | 209.10 g/mol | [1] |

| Appearance | Colorless to light-colored or deep greenish-yellow liquid | [3][4] |

| Density | 1.504 g/cm³ at 25°C | [1][2] |

| Boiling Point | 208.4°C at 760 mmHg | [1][2] |

| Flash Point | 79.8°C | [1] |

| Refractive Index | 1.456 | [1][2] |

| Water Solubility | Insoluble | [4][5] |

| Organic Solvent Solubility | Soluble in solvents like ethanol and dichloromethane | [3][5] |

| Vapor Pressure | 0.309 mmHg at 25°C | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

A sample of this compound is placed in the round-bottom flask.

-

The apparatus is assembled for distillation.

-

The sample is heated gently using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

The density can be measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is dried and filled with this compound.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility can be performed through simple mixing experiments. For quantitative analysis, the shake-flask method is commonly employed.[6]

Apparatus:

-

Test tubes or vials

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated in a sealed container at a constant temperature for a prolonged period (e.g., 24-48 hours) to reach equilibrium.

-

The solution is then centrifuged to separate the undissolved solute.

-

A sample of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique.

Synthesis Pathway

This compound is typically synthesized through the nitration of a fluorinated precursor. The following diagram illustrates a general workflow for its synthesis.

Caption: General synthesis workflow for this compound via nitration.

The synthesis generally involves the reaction of 4-fluorobenzotrifluoride with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The resulting crude product is then purified, often by distillation, to yield the final this compound. The reaction conditions, such as temperature and reaction time, are critical for achieving a high yield and purity of the desired product.

References

- 1. innospk.com [innospk.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Fluoro-4-Nitro-2-(Trifluoromethyl)Benzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

In-Depth Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzotrifluoride (CAS No. 182289-81-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines its chemical identifiers, physical and chemical properties, and its significant role as a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Core Identifiers and Chemical Properties

This compound, systematically named 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, imparts unique reactivity and properties that are highly valued in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing trifluoromethyl and nitro groups activates the fluorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 182289-81-2[1][2] |

| Systematic Name | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene[2] |

| Molecular Formula | C₇H₃F₄NO₂[1][2] |

| Molecular Weight | 209.10 g/mol [1] |

| InChI | InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H |

| InChIKey | WMQOSURXFLBTPC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)N(=O)[O] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Liquid[1] |

| Boiling Point | 208.4 °C at 760 mmHg[1] |

| Density | 1.504 g/cm³[1] |

| Flash Point | 79.8 °C[1] |

| Refractive Index | 1.456[1] |

| Purity | ≥98.0%[1] |

Application in Pharmaceutical Synthesis: A Precursor to Bicalutamide

A significant application of this compound lies in its role as a precursor for the synthesis of non-steroidal antiandrogen drugs, such as Bicalutamide, which is used in the treatment of prostate cancer. The synthetic pathway involves the conversion of this compound to the key intermediate 4-amino-2-(trifluoromethyl)benzonitrile, also known as 4-cyano-3-(trifluoromethyl)aniline.[3]

The overall synthetic transformation from this compound to this crucial intermediate involves two main steps: a nucleophilic aromatic substitution to introduce the cyano group, followed by the reduction of the nitro group to an amine.

References

Spectral Data Analysis of 4-Fluoro-2-nitrobenzotrifluoride: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectral properties of 4-Fluoro-2-nitrobenzotrifluoride. This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including the experimental protocols utilized for their acquisition.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and application in further research and development. This guide presents a consolidated repository of its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.37 | d | 8.4 | H-6 |

| 7.87 | d | 8.4 | H-5 |

| 7.80 | s | - | H-3 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Quartet Coupling Constant (JC-F) Hz | Assignment |

| 150.0 | - | C-2 |

| 136.1 | 33.3 | C-4 |

| 126.8 (m) | - | C-5, C-6 |

| 124.1 | - | C-1 |

| 123.0 | 274.1 | CF₃ |

| - | - | C-3 |

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -63.2 | s | CF₃ |

| -115.3 | m | Ar-F |

Solvent: CDCl₃, Spectrometer Frequency: 376 MHz[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1627 | Strong | Asymmetric NO₂ stretch |

| 1586 | Strong | Symmetric NO₂ stretch |

| 1350 | Strong | C-F stretch (Aromatic) |

| 1272-1157 | Strong | C-F stretch (CF₃) |

| 862, 845 | Medium | C-H out-of-plane bending |

Sample Preparation: KBr pellet[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 209 | 100 | [M]⁺ (Molecular Ion) |

| 190 | 25 | [M - F]⁺ |

| 163 | 85 | [M - NO₂]⁺ |

| 145 | 60 | [M - NO₂ - F]⁺ or [M - CF₃]⁺ |

| 95 | 40 | [C₆H₃F]⁺ |

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer was used for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.[1]

-

¹H NMR Acquisition: Standard single-pulse experiments were performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a sufficient number of scans.

-

¹⁹F NMR Acquisition: Spectra were acquired with proton decoupling. Chemical shifts were referenced to an external standard.

IR Spectroscopy

-

Sample Preparation: A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[3]

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.[6]

-

Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a suitable m/z range.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of this compound.

References

Molecular structure and formula of 4-Fluoro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzotrifluoride, systematically named 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, imparts distinct physicochemical properties that make it a versatile building block for the synthesis of more complex molecules.[1] The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making this scaffold particularly attractive for the design of novel therapeutic agents and other advanced materials.[2]

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of this compound. It also details experimental protocols for its analysis and its role as a synthetic intermediate.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and a trifluoromethyl group at position 1.

Molecular Formula: C₇H₃F₄NO₂[3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 367-86-2[3] |

| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene[1] |

| Synonyms | 4-Fluoro-3-nitrobenzotrifluoride, 3-Nitro-α,α,α,4-tetrafluorotoluene, 4,α,α,α-Tetrafluoro-3-nitrotoluene[3] |

| InChI | 1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H[3] |

| InChIKey | HLDFCCHSOZWKAA-UHFFFAOYSA-N[3] |

| SMILES | O=--INVALID-LINK--c1cc(ccc1F)C(F)(F)F[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 209.10 g/mol [3] |

| Appearance | Clear yellow to orange liquid[1] |

| Density | 1.494 g/mL at 25 °C (lit.)[3] |

| Boiling Point | 92 °C at 15 mmHg (lit.)[3] |

| Refractive Index | n20/D 1.462 (lit.)[3] |

| Flash Point | 33 °C (closed cup)[3] |

| Assay | ≥96.0% (GC)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of nitrobenzene derivatives typically shows signals for the aromatic protons in the range of 7.5-8.3 ppm. The electron-withdrawing nitro group causes the ortho and para protons to be the most deshielded.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of nitrobenzene shows signals for the aromatic carbons, with the ipso-carbon (the carbon attached to the nitro group) being the most deshielded, followed by the para, meta, and then ortho carbons.[2]

Mass Spectrometry (MS): Mass spectrometry data can be used to confirm the molecular weight of the compound.

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the C-F, C-NO₂, and aromatic C-H and C=C bonds.

Experimental Protocols

Synthesis of this compound

General Nitration Procedure:

-

Dissolve the starting material (e.g., 4-fluorobenzotrifluoride) in a suitable solvent such as dichloromethane.

-

Add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate in sulfuric acid, dropwise to the solution while maintaining a controlled temperature (typically between -5 to 10 °C) with gentle cooling.[5]

-

After the addition is complete, stir the reaction mixture at a controlled temperature for a specified period (e.g., 2-5 hours).[5]

-

The reaction may then be allowed to warm to a higher temperature (e.g., 15-70 °C) and stirred for an additional period to ensure complete reaction.[5]

-

Upon completion, the reaction mixture is worked up. This typically involves separating the organic layer, washing it with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) and then with water.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by techniques such as distillation or column chromatography.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra is provided below.[6]

Sample Preparation:

-

Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Report chemical shifts in parts per million (ppm) downfield from an internal standard, such as tetramethylsilane (TMS).

-

Report coupling constants in Hertz (Hz).

¹³C NMR Acquisition:

-

Record the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Report chemical shifts in ppm relative to the solvent peak (e.g., the center of the triplet for CDCl₃ at 77.16 ppm).

-

Proton decoupling is typically used to simplify the spectrum.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various organic molecules.

-

Derivatization Reagent: It is used as a pre-column derivatization reagent for the HPLC analysis of polyamines with UV/VIS spectrophotometric detection.[3]

-

Synthesis of Pharmaceuticals and Agrochemicals: This compound serves as a building block in the synthesis of more complex molecules with potential biological activity.[7] The presence of the fluorinated substituents can enhance the pharmacological properties of the final products.[8]

-

Materials Science: It is used in the development of advanced materials like polymers and coatings that require high chemical resistance and thermal stability.[7]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the direct interaction of this compound with any known biological signaling pathways. Its primary role in drug discovery appears to be as a scaffold or building block for the synthesis of more complex, biologically active molecules. The biological activity of these resulting molecules would be dependent on their overall structure and how they interact with specific biological targets.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Synthetic Utility of this compound

References

- 1. 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2 [sigmaaldrich.com]

- 4. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 5. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document compiles available data, outlines detailed experimental protocols for property determination, and visualizes key workflows.

Physicochemical Properties

This compound, also known as 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, possesses a unique molecular structure with fluorine, nitro, and trifluoromethyl groups attached to a benzene ring.[1] These substituents impart distinct physical and chemical properties that are valuable in organic synthesis.[1] While extensive experimental data on this specific isomer is limited in publicly available literature, properties can be inferred from related isomers and computational predictions.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-Fluoro-3-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |

| CAS Number | 182289-81-2[1] | 367-86-2 | 393-09-9[2] |

| Molecular Formula | C₇H₃F₄NO₂[1] | C₇H₃F₄NO₂[3] | C₇H₃F₄NO₂[2] |

| Molecular Weight | 209.10 g/mol [1] | 209.10 g/mol [3] | 209.10 g/mol [2] |

| Appearance | Liquid[1] | Clear yellow to orange liquid[4] | Light yellow to orange clear liquid |

| Boiling Point | 208.4 °C at 760 mmHg[1] | 92 °C at 15 mmHg | 198-199 °C[5] |

| Density | 1.504 g/cm³[1] | 1.494 g/mL at 25 °C | 1.497 g/mL at 25 °C[5] |

| Refractive Index | 1.456[1] | 1.462 at 20 °C | 1.46 at 20 °C[5] |

| Flash Point | 79.8 °C[1] | 33 °C (closed cup) | 89 °C (closed cup) |

| Predicted XLogP3 | Not Available | 2.2[3] | 3.3[2] |

Solubility Profile

Table 2: Qualitative Solubility of this compound and Related Isomers

| Solvent | This compound (Predicted) | 4-Fluoro-3-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |

| Water | Insoluble | Insoluble[6] | Not specified |

| Methanol | Sparingly Soluble | Sparingly Soluble[6] | Soluble[5] |

| Chloroform | Sparingly Soluble | Sparingly Soluble[6] | Soluble[5] |

| Ethanol | Soluble | Not specified | Not specified |

| Acetone | Soluble | Not specified | Not specified |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | Not specified |

Note: The solubility for this compound is predicted based on the behavior of its isomers and general characteristics of this class of compounds.

Stability Characteristics

The stability of this compound is a critical parameter for its storage and application in synthesis. While specific degradation kinetics for this compound are not published, general stability can be inferred from its chemical structure and data on related compounds. The presence of the electron-withdrawing nitro and trifluoromethyl groups suggests a degree of stability, though it may be susceptible to degradation under certain conditions such as high pH, strong reducing agents, or exposure to UV light.[7]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability, based on standard laboratory practices.

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous medium.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatic shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, compatible with the compound)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid should be visually apparent.

-

Equilibration: Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[8]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter that does not bind the compound. Accurately dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

This protocol describes a forced degradation study to identify potential degradation pathways and to establish the stability-indicating nature of an analytical method.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a specified temperature (e.g., 105 °C).

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A gradient reversed-phase method with a C18 column and UV detection is typically suitable.[9]

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify any degradation products.

-

Calculate the percentage of degradation of this compound.

-

Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows relevant to the study of this compound.

Caption: Logical workflow for assessing the solubility and stability of a chemical compound.

Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

References

- 1. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. 367-86-2 CAS MSDS (4-Fluoro-3-nitrobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-nitrobenzotrifluoride

This guide provides comprehensive safety and handling information for 4-Fluoro-2-nitrobenzotrifluoride (CAS No. 182289-81-2), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated nitroaromatic compound with distinct physical and chemical characteristics that necessitate careful handling.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 182289-81-2 | [1] |

| Molecular Formula | C₇H₃F₄NO₂ | [1] |

| Molecular Weight | 209.098 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.504 g/cm³ | [1] |

| Boiling Point | 208.4 °C at 760 mmHg | [1] |

| Flash Point | 79.8 °C | [1] |

| Refractive Index | 1.456 | [1] |

| Purity | ≥98.0% | [1] |

Hazard Identification and Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5][6] |

| Flammable Liquids | Category 3 / 4 | H226/H227: Flammable liquid and vapor or Combustible liquid.[2][4] |

GHS Pictograms (Anticipated):

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for safe handling are critical. The following protocols are based on standard practices for hazardous chemical compounds of this class.

3.1 Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile, Neoprene) and a lab coat to prevent skin contact.[7] |

| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[7][8] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |

3.2 First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash with plenty of water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] If eye irritation persists, seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[8] Call a physician or poison control center immediately.[7] |

3.3 Fire-Fighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[9] |

| Specific Hazards | The compound is a combustible liquid. Containers may explode when heated.[9] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[10] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[6] |

3.4 Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid contact with the substance and do not breathe vapors. Remove all sources of ignition. |

| Environmental Precautions | Prevent the product from entering drains. |

| Containment & Cleaning | Cover drains. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7] |

Handling, Storage, and Reactivity

4.1 Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke when using this product.[8] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[8]

4.2 Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials. Store locked up.[8]

4.3 Stability and Reactivity: The compound is stable under normal storage conditions.[11]

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[7][11]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7][10] Aromatic nitro compounds may react explosively with bases like sodium hydroxide.[9]

Logical Workflow for Risk Mitigation

The following diagram illustrates a standard workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk assessment and control workflow for handling hazardous chemicals.

References

- 1. innospk.com [innospk.com]

- 2. 4-フルオロ-3-ニトロベンゾトリフルオリド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Fluoro-2-nitrobenzotrifluoride 99 393-09-9 [sigmaaldrich.com]

- 4. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-nitrobenzotrifluoride | C7H3F4NO2 | CID 223094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Nitrobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 9. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzotrifluoride, a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. While the specific historical details of its discovery and initial synthesis are not extensively documented in publicly available literature, this guide consolidates the current knowledge on its physicochemical properties, general synthetic strategies, and its emerging relevance in the context of immunology and drug development. A key focus of this document is the elucidation of the Toll-like receptor 4 (TLR4) signaling pathway, a critical inflammatory cascade that can be modulated by derivatives of this class of compounds.

Introduction

This compound, also known as 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene, is a substituted aromatic compound featuring a trifluoromethyl group, a nitro group, and a fluorine atom attached to a benzene ring. The unique combination of these functional groups imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the realms of pharmaceuticals, agrochemicals, and dyes. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity, while the nitro and fluoro groups provide reactive sites for further chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 182289-81-2 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| Appearance | Liquid |

| Density | 1.504 g/cm³ |

| Boiling Point | 208.4 °C at 760 mmHg |

| Flash Point | 79.8 °C |

| Refractive Index | 1.456 |

| Purity | Typically ≥98.0% |

Synthesis and Experimental Protocols

General Synthetic Approach: Electrophilic Nitration

The most probable synthetic route to this compound is through the electrophilic nitration of 3-fluorobenzotrifluoride. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction Scheme:

General Experimental Considerations:

-

Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and to minimize the formation of byproducts.

-

Reaction Time: The reaction time can vary depending on the scale and the specific reaction conditions but is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

-

Work-up: The reaction mixture is usually poured onto ice water to quench the reaction and precipitate the product. The crude product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

-

Purification: The crude product is often a mixture of isomers. Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.

It is important to note that the nitration of substituted benzenes can lead to the formation of multiple isomers. The directing effects of the existing substituents (in this case, the fluorine and trifluoromethyl groups) will determine the regioselectivity of the reaction. Both the fluoro and trifluoromethyl groups are deactivating, but the fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The final isomer distribution will be a result of the interplay of these directing effects.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. Its utility is found in the following areas:

-

Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated and nitrated benzene ring system is a common scaffold in many drug candidates.

-

Agrochemicals: This compound is utilized in the development of new pesticides and herbicides. The trifluoromethyl group is a well-known feature in many modern agrochemicals, contributing to their potency and stability.

-

Dyes: The chromophoric nature of the nitroaromatic system makes it a useful precursor for the synthesis of various dyes.

Role in Signaling Pathways: Toll-like Receptor 4 (TLR4)

While direct studies on the immunological effects of this compound are limited, research on a derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has demonstrated its inhibitory effects on the Toll-like receptor (TLR) signaling pathways. TLRs are a class of proteins that play a crucial role in the innate immune system. TLR4, in particular, recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers an inflammatory response.

The TLR4 signaling pathway is complex and can proceed through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent and TRIF-Dependent Signaling Pathways

The following Graphviz diagram illustrates the key steps in the TLR4 signaling cascade.

Caption: Toll-like Receptor 4 (TLR4) Signaling Pathway.

Description of the TLR4 Signaling Pathway:

-

Ligand Recognition: Lipopolysaccharide (LPS) from Gram-negative bacteria is bound by LPS-binding protein (LBP) in the extracellular space. This complex is then transferred to CD14, a co-receptor on the surface of immune cells like macrophages. CD14 presents LPS to the TLR4/MD2 complex, leading to the dimerization and activation of TLR4.

-

MyD88-Dependent Pathway: Upon activation, the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein MyD88. This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). TRAF6 activates the TAK1 complex, which in turn activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokine genes.

-

TRIF-Dependent Pathway: Following activation, the TLR4 complex can be internalized into endosomes. From the endosome, TLR4 recruits a different set of adaptor proteins, TRAM and TRIF. TRIF activates the kinases TBK1 and IKKε, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β).

The inhibitory effect of the derivative of this compound on this pathway suggests that compounds of this class could be explored as potential anti-inflammatory agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various industrial applications, especially in the development of new pharmaceuticals and agrochemicals. While its detailed history and a specific, optimized synthesis protocol are not well-documented, its physicochemical properties and general synthetic routes are understood. The emerging connection of its derivatives to the modulation of critical immune signaling pathways, such as the TLR4 pathway, highlights a promising area for future research and drug development. This guide provides a foundational understanding for scientists and researchers working with this important fluorinated compound.

A Technical Guide to 4-Fluoro-2-nitrobenzotrifluoride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitrobenzotrifluoride is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, render it a versatile precursor for the synthesis of a wide array of complex molecules. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the fluorine atom for nucleophilic aromatic substitution, making it a readily derivatizable scaffold for the introduction of various functional groups. This technical guide provides a comprehensive review of the synthesis, chemical reactions, and potential applications of this compound, with a focus on its utility in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

This compound, also known as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is a yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 367-86-2 | [2] |

| Molecular Formula | C₇H₃F₄NO₂ | [2] |

| Molecular Weight | 209.10 g/mol | [2] |

| Appearance | Clear yellow to orange liquid | [1][3] |

| Density | 1.494 g/mL at 25 °C | [4] |

| Boiling Point | 92 °C at 15 mmHg | [4] |

| Refractive Index | 1.4610 to 1.4630 (20°C, 589 nm) | [1] |

| Flash Point | 33 °C | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [2] |

| IR | Conforms to structure. | [1] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [2] |

Synthesis of this compound

A general procedure for the nitration of a substituted benzotrifluoride is as follows:

General Experimental Protocol: Nitration of a Benzotrifluoride Derivative

-

To a cooled solution of the starting benzotrifluoride derivative in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

-

The reaction mixture is then stirred at a specific temperature for a set period to ensure complete reaction.

-

Upon completion, the reaction mixture is carefully poured onto ice water to precipitate the crude product.

-

The crude product is then collected by filtration, washed with water to remove excess acid, and dried.

-

Purification is typically achieved by distillation under reduced pressure or by chromatography.

The synthesis of 2,3,4-trifluoronitrobenzene, a related compound, involves the nitration of 2,6-dichlorofluorobenzene followed by a fluorination reaction.[6] This highlights that multi-step synthetic routes may also be employed to achieve the desired substitution pattern.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and para to the fluorine atom respectively, significantly activate the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.[7][8]

Common nucleophiles that can be employed in SNAr reactions with this compound include amines, thiols, and alkoxides. These reactions provide a facile route to a diverse library of substituted 2-nitrobenzotrifluoride derivatives, which can serve as intermediates for more complex molecules.

While specific examples with quantitative data for this compound are not extensively detailed in the available literature, the general protocols for SNAr reactions on activated fluoroarenes are well-established.

General Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

This compound is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The amine nucleophile (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added to the solution.

-

The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule.[9] The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[10] Consequently, this compound serves as a valuable starting material for the synthesis of biologically active compounds, particularly in the area of oncology.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[4] The this compound scaffold can be elaborated into various heterocyclic systems that are known to interact with the ATP-binding site of kinases. For example, the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, which are isosteres of the adenine ring of ATP, can potentially utilize intermediates derived from this compound.[11]

Development of Anticancer Agents

Derivatives of fluorinated and nitrated aromatic compounds have been investigated for their anticancer properties. For instance, novel fluoro and nitro pyrazoline derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in cancer cell lines.[12] While not directly derived from this compound, these studies highlight the potential of incorporating these functional groups into anticancer drug candidates. The general approach involves synthesizing a library of compounds and screening them for their cytotoxic activity against various cancer cell lines to determine their IC₅₀ values.

Although specific IC₅₀ values for direct derivatives of this compound are not available in the reviewed literature, the IC₅₀ values for some fluorinated quinazoline-based kinase inhibitors have been reported in the nanomolar range against various kinases like B-Raf, EGFR, and VEGFR2.[13][14] For example, a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline derivative with difluoro substituents on the anilino group exhibited an IC₅₀ of 57 nM against B-Raf and 51 nM against B-RafV600E.[13] Another study on bis([6][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives showed VEGFR-2 inhibition with IC₅₀ values as low as 3.7 nM.[14]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its activated fluorine atom allows for facile derivatization through nucleophilic aromatic substitution, providing access to a wide range of substituted 2-nitrobenzotrifluoride intermediates. These intermediates are particularly useful in the synthesis of complex heterocyclic structures found in many biologically active compounds, including kinase inhibitors with potential applications in cancer therapy. Further research into the synthesis and reactivity of this compound and the biological evaluation of its derivatives is warranted to fully exploit its potential in drug discovery and development.

References

- 1. 200611000 [thermofisher.com]

- 2. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A19676.36 [thermofisher.com]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 6. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic Nucleophilic Substitution Reactions. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Fluoro And Nitro Pyrazoline Derivatives: Anticancer And Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Fluoro-2-nitrobenzotrifluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzotrifluoride is a key building block in modern organic synthesis, prized for its utility in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of three distinct functional groups on the benzene ring, render it highly reactive and versatile. The trifluoromethyl group and the nitro group are strongly electron-withdrawing, which activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization. These characteristics make this compound an invaluable precursor for the synthesis of kinase inhibitors, fungicides, and other biologically active compounds.

Key Applications and Reaction Pathways

The primary applications of this compound in organic synthesis revolve around two main transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to the strong activation by the ortho-nitro and para-trifluoromethyl groups. This allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions.

These two key reactions can be employed in a sequential manner to generate highly functionalized aromatic compounds.

Caption: Logical workflow for the utilization of this compound.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (General Procedure)

This protocol describes a general method for the SNAr reaction of this compound with a primary or secondary amine. The conditions are adapted from similar reactions with activated fluoroaromatic compounds.[1]

Reaction Scheme:

Caption: Experimental workflow for the SNAr reaction of this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

Add the amine (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at a temperature between 50-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the N-substituted-2-nitro-4-(trifluoromethyl)aniline.

Quantitative Data (Representative Examples):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 80 | 4 | ~92[1] |

| Piperidine | Et₃N | DMSO | 100 | 6 | ~90[1] |

| Benzylamine | - | Water (with HPMC) | - | - | >95 (conversion)[2] |

Note: Yields are based on similar substrates and may vary for this compound.

Protocol 2: Reduction of the Nitro Group (General Procedure)

This protocol outlines a general method for the reduction of the nitro group of a 2-nitro-4-(trifluoromethyl)aniline derivative to the corresponding diamine. The conditions are based on the synthesis of intermediates for the fungicide Bixafen.[3]

Reaction Scheme:

Caption: Experimental workflow for the reduction of a substituted 2-nitro-4-(trifluoromethyl)aniline.

Materials:

-

Substituted 2-nitro-4-(trifluoromethyl)aniline derivative

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol or other suitable solvent

-

Water

-

Glacial acetic acid

-

Celite

-

Ethyl acetate

Procedure:

-

To a mixture of the substituted 2-nitro-4-(trifluoromethyl)aniline (1.0 eq), iron powder, and ammonium chloride in a suitable solvent (e.g., ethanol/water mixture), add glacial acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter through a pad of Celite.

-

Wash the Celite pad with ethyl acetate.

-

Separate the organic layer from the filtrate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired substituted 4-(trifluoromethyl)benzene-1,2-diamine.

Quantitative Data (Example from Bixafen Synthesis):

| Starting Material | Reducing System | Solvent | Yield (%) |

| 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene | Fe/NH₄Cl/AcOH | Ethanol/Water | 90.5[3] |

Note: This data is for a structurally related compound and serves as a good starting point for optimization.

Signaling Pathways and Applications in Drug Discovery

The derivatives of this compound are particularly relevant in the development of kinase inhibitors. The resulting aniline derivatives can be further elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Caption: General synthetic route to kinase inhibitors and their mechanism of action.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity in nucleophilic aromatic substitution and the ease of reduction of its nitro group provide a powerful two-step strategy for the synthesis of a wide array of complex and biologically active molecules. The protocols and data presented here serve as a guide for researchers to harness the full potential of this important synthetic intermediate in their research and development endeavors.

References

Application Notes and Protocols: 4-Fluoro-2-nitrobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzotrifluoride is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its unique trifluoromethyl- and nitro-substituted phenyl scaffold allows for the strategic introduction of fluorine, a common practice in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of both a nitro group and a trifluoromethyl group, strong electron-withdrawing groups, significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes this compound an ideal starting material for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1] This document provides detailed application notes, experimental protocols, and relevant data to guide researchers in utilizing this versatile building block.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is its use as a scaffold in the synthesis of kinase inhibitors. The trifluoromethylphenyl group is a common feature in many approved and investigational kinase inhibitors.[1] The reactivity of the fluorine atom allows for the facile introduction of various nucleophiles, such as amines and phenols, to construct the core structures of these inhibitors.

Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, such as the formation of ureas, amides, or sulfonamides, which are critical for establishing key interactions with the target protein.

Chemical and Physical Properties

The properties of this compound make it a practical and efficient reagent in organic synthesis.[2]

| Property | Value |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol [3] |

| Appearance | Liquid[2] |

| Boiling Point | 208.4 °C at 760 mmHg[2] |

| Density | 1.504 g/cm³[2] |

| Purity | ≥98.0%[2] |

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol describes a general procedure for the reaction of this compound with a substituted aniline to form a diarylamine intermediate, a common core structure in many kinase inhibitors.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-aminophenol)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the this compound.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired diarylamine.

Representative SNAr Reaction Data

The following table summarizes typical reaction conditions and yields for SNAr reactions with a structurally related substrate, 4-ethoxy-2-fluoro-1-nitrobenzene, which demonstrates the expected reactivity.[4]

| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Piperidine | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95 |

| Morpholine | Morpholine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 92 |

| Aniline | Aniline (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 85 |

| 4-Methoxyphenol | 4-Methoxyphenol (1.2 eq), K₂CO₃ (2.0 eq) | Acetonitrile | 16 | Reflux | 88 |

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of the SNAr product to an amine, a crucial step for further elaboration in the synthesis of many bioactive molecules.

Materials:

-

Nitro-substituted diarylamine (from Protocol 1)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the nitro-substituted diarylamine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the desired aniline derivative.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: Synthetic workflow using this compound.

Diagram 2: Kinase Inhibitor Synthesis Logic

Caption: Logical flow for kinase inhibitor synthesis.

Diagram 3: Representative Kinase Signaling Pathway

References

Application Notes and Protocols: Reaction of 4-Fluoro-2-nitrobenzotrifluoride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzotrifluoride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluorine atom by a wide variety of amine nucleophiles under relatively mild conditions. The resulting N-substituted 2-nitro-4-(trifluoromethyl)aniline derivatives are important scaffolds in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed protocols and application notes for the reaction of this compound with various classes of amines.

Reaction Principle